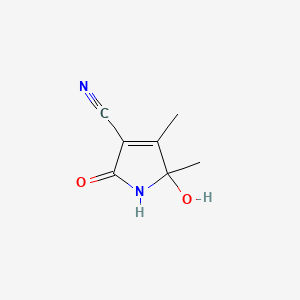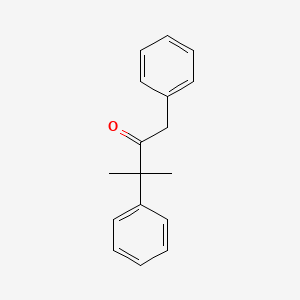
1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride is a chemical compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and two carbonyl chloride groups at the 3 and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride typically involves the reaction of 1-methyl-1H-pyrazole with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
1-Methyl-1H-pyrazole+Phosgene→1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with considerations for safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride groups can be reduced to form corresponding alcohols or aldehydes.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazolone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed:
Amides, esters, and thioesters: from substitution reactions.
Alcohols or aldehydes: from reduction reactions.
Pyrazolone derivatives: from oxidation reactions.
Applications De Recherche Scientifique
1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activities.
Material Science: It is explored for its use in the synthesis of novel materials with unique properties.
Agricultural Chemistry: It is investigated for its potential use in the development of agrochemicals
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, allowing the compound to participate in various chemical transformations. The pyrazole ring can also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carbonyl chloride groups.
1-Phenyl-1H-pyrazole-3,5-dicarbonyl dichloride: Similar structure but with a phenyl group at the 1-position instead of a methyl group.
3,5-Dimethyl-1H-pyrazole-1-carboxamide: Similar pyrazole ring but with different substituents.
Uniqueness: 1-Methyl-1H-pyrazole-3,5-dicarbonyl dichloride is unique due to the presence of two highly reactive carbonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations .
Propriétés
Numéro CAS |
90421-57-1 |
|---|---|
Formule moléculaire |
C6H4Cl2N2O2 |
Poids moléculaire |
207.01 g/mol |
Nom IUPAC |
1-methylpyrazole-3,5-dicarbonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-10-4(6(8)12)2-3(9-10)5(7)11/h2H,1H3 |
Clé InChI |
SCOKWLFSLVGTFH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B13994055.png)


![2-[4-(3-chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13994072.png)


![5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B13994086.png)

![1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B13994093.png)


![1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B13994115.png)
![5,5-Dimethylthieno[2,3-b]furan-4-one](/img/structure/B13994124.png)

